(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1 |
InChI Key |
QHOANVQGVBKRAT-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@](C2)(CO)O |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Ketone Reduction
A foundational approach involves aldol condensation to construct the azabicyclo[2.2.2]octane framework. Quinuclidine-3-carboxaldehyde serves as a key intermediate, reacting with formaldehyde under basic conditions to form 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one. Subsequent reduction of the ketone moiety using sodium borohydride (NaBH₄) in methanol yields the geminal diol structure.
Reaction Conditions :
- Aldol Step : Potassium hydroxide (1.2 equiv) in methanol, 0°C to room temperature, 12 hours.
- Reduction Step : NaBH₄ (2.0 equiv), methanol, 0°C, 2 hours.
Yield :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Aldol | 65 | 90 |
| Reduction | 85 | 95 |
Stereochemical control at the 3-position is achieved via asymmetric induction during the aldol step, utilizing chiral auxiliaries or catalysts to favor the (S)-enantiomer.
Organometallic Addition to Quinuclidine-3-one
Quinuclidine-3-one undergoes nucleophilic addition with hydroxymethylmagnesium bromide (Grignard reagent) to directly install the hydroxymethyl group. The reaction proceeds in tetrahydrofuran (THF) at −78°C, followed by aqueous workup to yield the tertiary alcohol intermediate. Acid-catalyzed hydration introduces the second hydroxyl group, forming the geminal diol.
Reaction Conditions :
- Grignard Addition : 1.5 equiv hydroxymethylmagnesium bromide, THF, −78°C, 1 hour.
- Hydration : 10% H₂SO₄, reflux, 6 hours.
Yield :
| Step | Yield (%) |
|---|---|
| Grignard Addition | 70 |
| Hydration | 60 |
Enantioselective Synthesis
Enzymatic Kinetic Resolution
Racemic 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is resolved using butyrylcholinesterase (BChE), which selectively hydrolyzes the (R)-enantiomer’s ester derivatives. The (S)-enantiomer remains intact, achieving >99% enantiomeric excess (ee).
Protocol :
- Esterification : Treat racemic diol with acetic anhydride to form diacetate.
- Enzymatic Hydrolysis : BChE in phosphate buffer (pH 7.4), 37°C, 24 hours.
- Isolation : Extract unreacted (S)-enantiomer via column chromatography.
Performance Metrics :
| Parameter | Value |
|---|---|
| ee | 99.2% |
| Recovery Yield | 45% |
Catalytic Asymmetric Reduction
Chiral ruthenium catalysts (e.g., Noyori-type) enable asymmetric reduction of 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one. Using (R)-BINAP-RuCl₂, the ketone is reduced to the (S)-diol with high enantioselectivity.
Conditions :
Outcome :
| Conversion (%) | ee (%) |
|---|---|
| 98 | 97 |
Industrial-Scale Production
Continuous Flow Hydrogenation
A continuous flow reactor optimizes the reduction step, enhancing throughput and safety. Quinuclidine-3-one and formaldehyde are mixed in-line, hydrogenated over Pd/C (5 wt%), and reduced at 80°C under 50 bar H₂.
Parameters :
- Residence Time : 30 minutes.
- Output : 1.2 kg/hour.
Advantages :
- 95% conversion per pass.
- Reduced catalyst loading (0.1 mol% Pd).
Crystallization-Induced Diastereomer Resolution
Racemic diol is converted to diastereomeric salts with (1S)-camphorsulfonic acid. Selective crystallization from ethanol/water (4:1) isolates the (S)-enantiomer.
Performance :
| Purity (%) | Yield (%) |
|---|---|
| 99.5 | 55 |
Analytical Characterization
Chiral HPLC
Enantiopurity is verified using a Chiralpak® IA column (hexane/isopropanol 85:15, 1.0 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Polarimetry
Specific rotation: [α]²⁵D = +32.5° (c = 1.0, H₂O), confirming (S)-configuration.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives.
-
Reagents : Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA).
-
Conditions : Acidic or neutral aqueous solutions.
-
Products : Oxidation yields 3-formyl-1-azabicyclo[2.2.2]octan-3-ol (aldehyde) or further oxidized derivatives like carboxylic acids under strong conditions .
Reduction Reactions
The hydroxyl group (-OH) at the 3-position can be reduced to form alkanes or ethers.
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Conditions : Protic solvents (e.g., ethanol, THF).
-
Products : Reduction leads to 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octane (alcohol-to-alkane conversion) .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution:
-
Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
-
Conditions : Basic media (e.g., NaHCO₃, pyridine).
-
Products : Substitution yields 3-(alkoxymethyl) or 3-(acyloxymethyl) derivatives .
Acetylation
The hydroxyl group undergoes acetylation to form esters:
-
Reagents : Acetyl chloride (AcCl) or acetic anhydride.
-
Conditions : Catalytic pyridine or base (e.g., DMAP).
-
Products : 3-(acetoxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (ester).
Functional Group Transformations
The compound can undergo multi-step modifications:
-
Example :
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, m-CPBA | 3-formyl-1-azabicyclo[2.2.2]octan-3-ol |
| Reduction | NaBH₄, LiAlH₄ | 3-(hydroxymethyl)-1-azabicyclo[2.2.2]octane |
| Substitution | Alkyl halides, acyl chlorides | 3-(alkoxymethyl/acyloxymethyl) derivatives |
| Acetylation | AcCl, acetic anhydride + pyridine | 3-(acetoxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
Mechanistic Insights
-
Oxidation : The hydroxymethyl group’s primary alcohol is prone to oxidation due to its labile C-H bonds. KMnO₄ in acidic conditions cleaves the C-O bond, forming a carbonyl group.
-
Substitution : The hydroxymethyl group acts as a nucleophile, displacing halides or acyl groups in SN2 reactions .
-
Reduction : The hydroxyl group’s reduction to an alkane involves hydride transfer from borohydrides, facilitated by the bicyclic structure’s stability.
Biological and Medicinal Implications
The compound’s reactivity is leveraged in medicinal chemistry for synthesizing bioactive derivatives. For example:
-
Opioid Receptor Modulators : Oxidized or substituted derivatives may interact with μ-opioid receptors, offering potential analgesic applications.
-
Cholinergic Agents : Functionalized analogs (e.g., acetylated derivatives) could modulate acetylcholine receptors, relevant for neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a crucial scaffold in the design of new therapeutic agents. Its bicyclic structure allows for the development of derivatives that can interact with biological targets effectively.
- Case Study : Research has shown that derivatives of azabicyclo[2.2.2]octane structures exhibit significant activity at various neurotransmitter transporters, including dopamine and serotonin transporters. For instance, certain derivatives have been synthesized to enhance selectivity and potency against these targets, making them potential candidates for treating conditions like depression and ADHD .
2. Neurological Research
The compound's ability to modulate neurotransmitter systems has implications for neurological disorders.
- Case Study : A study focusing on the synthesis and evaluation of azabicyclo[3.2.1]octane derivatives demonstrated their effectiveness in binding to dopamine transporters, which are critical in the pathology of Parkinson’s disease . The structural similarities suggest that (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol could be explored for similar applications.
Synthesis and Structural Modifications
The synthesis of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves multi-step processes that can be optimized for yield and purity.
| Method | Yield (%) | Comments |
|---|---|---|
| Traditional Synthesis | 60 | Standard methods yield moderate quantities |
| Optimized Synthetic Route | 85 | Improved techniques increase efficiency |
Pharmacological Studies
Research indicates that (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol may possess properties beneficial for treating various conditions:
- Antidepressant Activity : Preliminary studies suggest that modifications to the quinuclidine core can enhance antidepressant effects by increasing serotonin levels in the brain.
- Cognitive Enhancement : The compound may also play a role in cognitive enhancement through its action on cholinergic systems, which are vital for memory and learning processes.
Mechanism of Action
The mechanism of action of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and pharmacological relevance:
| Compound Name | Substituent(s) at 3-Position | Molecular Formula | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| (3S)-3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol | -OH, -CH2OH (geminal diol) | C8H15NO2 | 157.21 | High polarity; potential anticholinergic or precursor role (inferred) | [5, 11] |
| (3S)-1-Azabicyclo[2.2.2]octan-3-ol (3-Quinuclidinol) | -OH | C7H13NO | 127.18 | Intermediate in antispasmodic drugs (e.g., solifenacin); impurity reference standard | [4, 7] |
| (3R)-1-Azabicyclo[2.2.2]octan-3-ol | -OH (R-configuration) | C7H13NO | 127.18 | Stereoisomer with distinct pharmacological activity; used in chiral synthesis | [13] |
| 3-Methoxy-1-azabicyclo[2.2.2]octan-3-ol | -OCH3 | C8H15NO2 | 157.21 | Reduced hydrogen bonding; potential lipophilic analog | [14] |
| 3-(Mercaptomethyl)-1-azabicyclo[2.2.2]octan-3-ol | -CH2SH | C8H15NOS | 173.28 | Thiol-containing derivative; possible use in metal coordination or prodrugs | [12] |
| Aceclidine [(3S)-3-Acetoxy-1-azabicyclo[2.2.2]octane] | -OCOCH3 | C9H15NO2 | 169.22 | Cholinergic agent for glaucoma; enhances aqueous humor outflow | [15, 17] |
| 3-[(Benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol | -CH2NHBz | C13H20N2O | 232.32 | Enhanced bulk; potential CNS-targeting agent due to benzyl group | [10] |
Structural and Stereochemical Differences
- Geminal Diol vs. Single Substituent: The target compound’s geminal diol structure (3-OH and 3-CH2OH) distinguishes it from analogs like 3-quinuclidinol (single -OH) and aceclidine (-OAc). This configuration may enhance solubility but reduce membrane permeability compared to lipophilic derivatives (e.g., 3-methoxy) .
- Stereochemistry: The 3S configuration in 3-quinuclidinol and aceclidine is critical for binding muscarinic receptors, whereas the R-enantiomer exhibits diminished activity .
Pharmacological and Industrial Relevance
- Aceclidine: A clinically used derivative of 3-quinuclidinol, aceclidine’s acetylated hydroxyl group improves bioavailability and muscarinic receptor agonism, making it effective in treating glaucoma .
- 3-Quinuclidinol: As a chiral building block, it is pivotal in synthesizing solifenacin (a bladder antispasmodic) and other antimuscarinic agents .
- Safety Profiles: The 3-methanol analog (CAS 88644-21-7) exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting stringent handling requirements for hydroxymethyl derivatives .
Physicochemical Properties
- Boiling Point/Melting Point: The target compound’s additional hydroxymethyl group likely increases boiling point compared to 3-quinuclidinol (120°C at 27 mmHg for the R-enantiomer) .
- Solubility : Geminal diols typically exhibit high water solubility due to extensive hydrogen bonding, contrasting with the lower solubility of 3-methoxy or acetoxy derivatives .
Biological Activity
(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, also known as (S)-3-(hydroxymethyl)quinuclidin-3-ol, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of muscarinic receptor agonists and antagonists, which play significant roles in various physiological processes.
- IUPAC Name : (S)-3-(hydroxymethyl)quinuclidin-3-ol
- CAS Number : 107770-17-2
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- Purity : 97% .
The biological activity of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release.
Receptor Interaction
Research indicates that compounds like (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can act as agonists or antagonists at different mAChR subtypes, particularly M1, M2, and M3 receptors. The specific interactions can lead to diverse biological effects, such as:
- Increased gastrointestinal motility : Through M3 receptor activation.
- Modulation of secretions : Influencing salivary and bronchial secretions via M1 and M3 receptor pathways .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Gastrointestinal Effects :
- Neurological Implications :
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Gastrointestinal Motility | Increased motility | |
| Gastric Acid Secretion | Enhanced secretion | |
| Neurotransmitter Modulation | Potential cognitive enhancement |
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, further studies are required to establish a comprehensive safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis often involves functionalization of the bicyclic quinuclidine scaffold. For example, a benzylamino-methyl derivative (C13H16N2O2) was synthesized via reductive amination or nucleophilic substitution, as seen in analogous structures . To ensure stereochemical purity, chiral resolution using L-tartaric acid (e.g., R-3-quinuclidinol acetate-L-tartrate, CAS 139729-83-2) or asymmetric catalysis can be employed. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) .
Q. How can the physical properties (e.g., solubility, melting point) of this compound be experimentally determined?
- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) can be measured via gravimetric analysis. For instance, (3R)-3-quinuclidinol shows 100 g/100 mL solubility in water . Melting points (e.g., 217–224°C for R-enantiomers) are determined using differential scanning calorimetry (DSC) or capillary methods. Density (1.13 g/cm³) can be measured via pycnometry .
Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR (e.g., δ 3.5–4.0 ppm for hydroxyl and hydroxymethyl protons) confirm substituent positions.
- Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass 157.2102 for C8H15NO2 derivatives) verifies molecular weight .
- IR Spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) identify functional groups .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s bioactivity in receptor-binding studies?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding interactions with target receptors. For example, INN drug candidates (e.g., adrenocorticotropin receptor antagonists) use the (3S)-quinuclidine scaffold to improve binding affinity. Structure-activity relationship (SAR) studies via molecular docking and mutagenesis assays can pinpoint critical interactions .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Contradictions may arise from racemization during reaction steps. Strategies include:
- Low-temperature reactions to minimize epimerization.
- Chiral auxiliaries (e.g., benzyloxycarbonyl groups) to stabilize intermediates.
- Dynamic kinetic resolution using enantioselective catalysts .
Q. How can reaction intermediates with unstable hydroxymethyl groups be stabilized?
- Methodological Answer : Protecting groups (e.g., acetyl or benzyl ethers) prevent oxidation or degradation. For example, 3-acetoxyquinuclidine (CAS 827-61-2) is stabilized via acetylation, which is later deprotected using mild bases .
Q. What computational methods predict the compound’s conformational stability and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the bicyclic scaffold’s strain and substituent effects. Molecular dynamics simulations assess solvation effects on hydroxymethyl group orientation, critical for drug design .
Q. How are metabolic pathways of this compound analyzed in pharmacological studies?
- Methodological Answer : Radiolabeled analogs (e.g., C-hydroxymethyl) track metabolic fate via LC-MS/MS. For instance, metabolites like 3-methoxy derivatives (CAS 204913-48-4) are identified in hepatic microsomal assays .
Key Challenges and Solutions
- Stereochemical Contamination : Use chiral stationary phases (CSPs) for HPLC purification .
- Hydroxymethyl Stability : Protect with tert-butyldimethylsilyl (TBS) groups during acidic/basic reactions .
- Bioactivity Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
